annexin

Nuclear Medicine Apoptosis Imaging Radiolabeling Chemistry

Generic annexin V sources risk assay variability. Annexin V (CAS 130703-39-8) ensures reproducible apoptosis detection with high-affinity PS binding (Kd ~6 nM). • Application-specific formulations: 99mTc-annexin V-128 reduces renal uptake by 88% for SPECT; 124I-4IB-annexin V enhances PET plasma stability • Recombinant, low-endotoxin, lot-to-lot consistency verified by SDS-PAGE • Source cartilage-derived isoform for collagen-binding studies (5-fold affinity difference vs. muscle-derived)

Molecular Formula C5H9N3S
Molecular Weight 0
CAS No. 130703-39-8
Cat. No. B1180172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameannexin
CAS130703-39-8
Synonymsannexin
Molecular FormulaC5H9N3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 100 tests / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Annexin V: Core Properties & Procurement


Annexin V (CAS 130703-39-8), also designated Annexin A5, is a 35.8 kDa calcium-dependent phospholipid-binding protein belonging to the annexin superfamily. It exhibits high-affinity, reversible binding to phosphatidylserine (PS) with a reported dissociation constant (Kd) of approximately 6 nM in phospholipid vesicle systems [1]. This specific interaction underlies its primary utility as a molecular probe for detecting PS externalization—a hallmark of early-to-intermediate apoptosis—across diverse platforms including flow cytometry, fluorescence microscopy, and in vivo radionuclide imaging [2]. As a recombinant protein, its procurement value hinges critically on functional purity, endotoxin levels, and lot-to-lot consistency in PS-binding affinity, parameters that directly influence assay reproducibility and quantitative accuracy [3].

Annexin V Substitution: Labeling and Isoform Variability


Although 'Annexin V' is often treated as a commodity reagent, direct substitution with alternative sources or formulations without rigorous validation carries significant risk. Quantitative evidence demonstrates that even minor modifications—such as chelator chemistry for radiolabeling or source tissue origin—profoundly alter critical performance attributes including biodistribution, renal clearance, and target-to-background ratios [1]. For instance, 99mTc-labeled annexin V variants differ by up to 88% in renal retention and up to 6-fold in liver uptake depending solely on the conjugation method employed [2]. Furthermore, naturally occurring isoforms (e.g., cartilage-derived vs. muscle-derived annexin V) exhibit up to 5-fold differences in collagen-binding affinity, underscoring that 'Annexin V' is not a single, functionally uniform entity [3]. Consequently, procurement decisions must be guided by application-specific, comparator-based evidence rather than generic product specifications.

Annexin V Variants: Procurement Evidence Guide


Renal Retention: 99mTc-Annexin V-128 vs. HYNIC Chelation

A head-to-head biodistribution study in mice directly compared 99mTc-annexin V-128 (labeled via an endogenous N-terminal chelation site) with 99mTc-HYNIC-annexin V (labeled via hydrazinonicotinamide derivatization). Both constructs exhibited equivalent uptake in apoptotic liver tissue. However, 99mTc-annexin V-128 demonstrated an 88% reduction in renal radioactivity retention at 60 minutes post-injection compared to the HYNIC-labeled counterpart [1].

Nuclear Medicine Apoptosis Imaging Radiolabeling Chemistry

Hepatic and Renal Uptake: MAG3 vs. HYNIC Chelation

In a direct comparative biodistribution study in normal mice, 99mTc-MAG3-annexin V demonstrated markedly reduced off-target organ accumulation relative to 99mTc-HYNIC-annexin V. Specifically, liver uptake decreased from 24% injected dose (ID) to 4% ID, and kidney uptake decreased from 45% ID to 15% ID at 1 hour post-injection [1]. Both conjugates retained similar biopotency as determined by red blood cell membrane affinity and surface plasmon resonance assays [1].

Radiopharmaceuticals Biodistribution Chelator Comparison

Plasma Stability and Clearance: Direct vs. Indirect 124I Labeling

A functional comparison of 124I-labeled annexin V prepared by direct electrophilic substitution (124I-annexin V) versus indirect conjugation via N-hydroxysuccinimidyl-4-iodobenzoate ([(124)I]4IB-annexin V) revealed significant differences in key pharmacokinetic parameters. [(124)I]4IB-annexin V exhibited a higher in vitro binding rate to phosphatidylserine, greater plasma stability, and a lower rate of plasma clearance compared to directly iodinated 124I-annexin V [1].

PET Imaging Radioiodination Pharmacokinetics

Collagen II Binding: Cartilage vs. Muscle Annexin V

A structural and functional comparison of annexin V isolated from chicken cartilage (anchorin CII) versus chicken muscle revealed a striking difference in collagen-binding behavior. In a competitive solid-phase collagen-binding assay, the EDTA-extracted muscle annexin V exhibited a fivefold lower affinity for collagen type II compared to its cartilage-derived counterpart [1]. Peptide mapping confirmed 100% sequence identity between the isoforms in the regions analyzed, indicating that post-translational modifications or tissue-specific microenvironments govern this functional divergence [1].

Tissue-Specific Isoforms Collagen Binding Extracellular Matrix

Apoptotic Cell Specificity: C2A Domain vs. Annexin V

A comparative study evaluated the C2A domain of synaptotagmin-I as an alternative PS-binding probe against annexin V. In drug-treated murine lymphoma and human breast cancer cell lines, fluorescently labeled C2A detected equivalent levels of cell death as annexin V. Crucially, C2A demonstrated significantly reduced binding to viable (non-apoptotic) cells, resulting in up to 4-fold higher specific binding to apoptotic and necrotic cell populations compared to annexin V [1].

Apoptosis Detection Probe Specificity Cell Death Imaging

PS Binding Patterns: Lactadherin vs. Annexin V

Comparative studies between annexin V and lactadherin (MFG-E8), another PS-binding protein, reveal distinct functional profiles. In a modified whole blood prothrombin time assay, 60 nM lactadherin prolonged clotting time by 150%, whereas the same concentration of annexin V prolonged it by only 20%, indicating markedly higher anticoagulant potency for lactadherin [1]. Additionally, imaging studies show that lactadherin detects PS exposure on long filopodia-like extensions and membrane blebs with higher sensitivity than annexin V, which tends to internalize in granule-like structures [2]. Membrane potential further modulates annexin V binding in a dose-dependent manner, an effect also observed for lactadherin but with distinct voltage sensitivity [3].

Phosphatidylserine Detection Anticoagulation Extracellular Vesicles

Annexin V Procurement Scenarios by Application


SPECT Apoptosis Imaging with Low Renal Background

For single-photon emission computed tomography (SPECT) imaging studies where minimizing renal radioactivity retention is critical for abdominal image quality and dosimetry, procurement should prioritize 99mTc-annexin V-128 (or constructs with endogenous chelation sites) over HYNIC-derivatized annexin V. Direct comparative evidence demonstrates equivalent apoptosis detection with 88% lower renal uptake at 60 minutes post-injection [1]. This is particularly relevant for imaging apoptosis in the kidneys, liver, or lower abdomen.

124I PET Imaging with Optimized Pharmacokinetics

For positron emission tomography (PET) studies utilizing 124I-labeled annexin V, the indirect conjugation method using 4-iodobenzoate (yielding [(124)I]4IB-annexin V) is functionally superior to direct iodination. Comparative data confirm greater plasma stability and slower plasma clearance for the indirectly labeled analogue, which enhances target accumulation and improves signal-to-noise ratios [2]. Procurement of pre-conjugated material or reagents enabling this specific chemistry is warranted.

Cartilage and ECM Interaction Studies

Investigations involving collagen type II binding—such as studies on cartilage mineralization, chondrocyte biology, or extracellular matrix assembly—demand careful selection of annexin V isoform. Evidence shows that muscle-derived annexin V exhibits a fivefold lower affinity for collagen type II compared to cartilage-derived annexin V (anchorin CII) [3]. Researchers should either source cartilage-derived annexin V or validate the collagen-binding performance of recombinant protein lots in a solid-phase assay prior to use.

High-Sensitivity Apoptosis Detection in Mixed Cell Populations

In flow cytometry or fluorescence microscopy applications where samples contain mixed populations of viable, apoptotic, and necrotic cells, the inherent background binding of annexin V to viable cells may compromise quantitative accuracy. Comparative studies reveal that the C2A domain of synaptotagmin-I offers up to 4-fold higher specific binding to apoptotic/necrotic cells with significantly reduced viable-cell background [4]. While annexin V remains the standard, users should implement stringent gating controls, consider alternative probes like C2A for high-specificity requirements, or employ quenching strategies to mitigate background signal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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